2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths, bond angles, and the presence of any functional groups .Chemical Reactions Analysis
This would involve a detailed examination of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This would involve a detailed examination of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
A study by Galván et al. (2018) evaluated the structural and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound related to 2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole. The research involved experimental (X-ray diffraction) and theoretical (DFT method) methodologies to isolate and characterize the solid-state molecular structure, supplemented by quantum chemical calculations and Hirshfeld surface calculations. The study also explored the compound's infrared and Raman spectra and its function in biofilm formation, offering insights into the molecule's interactions and biological activity (Galván et al., 2018).
Interaction with Carbonic Anhydrase Isozymes
Temperini et al. (2008) investigated the interaction of 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a structurally similar compound, with 12 mammalian carbonic anhydrase isozymes. The compound showed potent inhibition of certain isozymes, making it a promising candidate for applications requiring selective inhibition. The crystal structure of its adduct with human carbonic anhydrase II revealed unique interactions, suggesting potential for designing better inhibitors of these enzymes (Temperini et al., 2008).
Antiviral Activity
Research by Chen et al. (2010) synthesized new derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and evaluated their anti-tobacco mosaic virus activity. This study illustrates the potential of thiadiazole sulfonamides in antiviral applications, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Chen et al., 2010).
Corrosion Inhibition
Bentiss et al. (2007) explored the use of new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic conditions, demonstrating the chemical utility of thiadiazole derivatives in materials science. The study correlated experimental inhibition efficiencies with quantum chemical parameters, offering a theoretical basis for the inhibitory performance of these compounds (Bentiss et al., 2007).
Mechanism of Action
Mode of Action
Based on its structural similarity to other chloromethyl compounds, it might interact with its targets through a nucleophilic substitution reaction .
Biochemical Pathways
It’s plausible that it could interfere with various metabolic pathways, given the broad range of biological activities exhibited by sulfur and nitrogen-containing heterocyclic compounds .
Pharmacokinetics
For instance, it might be well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Based on its structural features, it might exhibit a range of biological activities, including potential antimicrobial, antifungal, or anticancer effects .
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-5-methylsulfonyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S2/c1-11(8,9)4-7-6-3(2-5)10-4/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXXJKHVCAOHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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